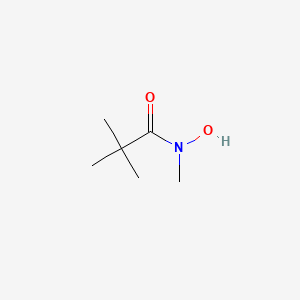

N-hydroxy-N,2,2-trimethylpropanamide

Description

Properties

CAS No. |

29740-66-7 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-hydroxy-N,2,2-trimethylpropanamide |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)5(8)7(4)9/h9H,1-4H3 |

InChI Key |

KJMFIZJSQBXPHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N(C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Pivalonitrile via Hydroxylamine Addition

One of the primary and well-documented methods for preparing N-hydroxy-N,2,2-trimethylpropanamide involves the reaction of pivalonitrile (2,2-dimethylpropanenitrile) with hydroxylamine in an ethanol-water solvent system under reflux conditions. This method is notable for its straightforward procedure, good yield, and scalability.

- Pivalonitrile (20 g, 241 mmol) is dissolved in ethanol (200 mL).

- A 50% aqueous solution of hydroxylamine (73.7 mL, 1203 mmol) is added to the stirred solution.

- The mixture is refluxed for 1 hour to facilitate the nucleophilic addition of hydroxylamine to the nitrile carbon, forming the amidoxime intermediate.

- After reflux, the reaction mixture is concentrated under reduced pressure.

- The residue is diluted with water and stirred for 15 minutes to precipitate the product.

- The solid product is filtered off and dried under high vacuum.

- The final product, (E)-N'-hydroxypivalimidamide (N-hydroxy-N,2,2-trimethylpropanamide), is obtained as a white solid with a yield of 79%.

Reaction Summary:

$$

\text{(CH}3)3\text{C-CN} + \text{NH}2\text{OH} \xrightarrow[\text{Reflux}]{\text{EtOH/H}2\text{O}} \text{(CH}3)3\text{C-C(=NOH)NH}_2

$$

Amidation of Methyl 2-hydroxy-2-methylpropanoate with Hydroxylamine Derivatives

Another synthetic approach involves the amidation of methyl 2-hydroxy-2-methylpropanoate with hydroxylamine hydrochloride derivatives in the presence of a base such as isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF).

- Methyl 2-hydroxy-2-methylpropanoate (15 mmol) and N,O-methylhydroxylamine hydrochloride (22.5 mmol) are dissolved in THF under nitrogen atmosphere.

- The mixture is cooled to -20 °C.

- 1.9 M iPrMgCl in THF (60 mmol) is added dropwise to deprotonate the hydroxylamine and facilitate nucleophilic attack.

- The reaction mixture is warmed to room temperature and stirred for 1.5 hours.

- The reaction is quenched with aqueous ammonium chloride solution.

- The product is extracted with dichloromethane (CH2Cl2), dried over calcium chloride (CaCl2), and solvent removed under vacuum.

- The product, 2-hydroxy-N-methoxy-2,2-dimethylpropanamide, is obtained with a yield of 63.4%.

- Etherification of the hydroxy group using methoxymethyl chloride (MOMCl) and diisopropylethylamine in CH2Cl2 under nitrogen at room temperature yields methoxymethoxy derivatives.

- The product is purified by extraction and vacuum distillation, with yields around 69%.

Reaction Summary:

$$

\text{Methyl 2-hydroxy-2-methylpropanoate} + \text{N,O-methylhydroxylamine hydrochloride} \xrightarrow[\text{iPrMgCl}]{\text{THF}} \text{N-hydroxy-N,2,2-trimethylpropanamide derivatives}

$$

This method allows for further modification and protection of the hydroxy group, facilitating subsequent synthetic transformations.

Lithiation and Functional Group Manipulation

Advanced synthetic routes include lithiation of N-methoxy-2-(methoxymethoxy)-N,2-dimethylpropanamide derivatives using n-butyllithium (n-BuLi) in dry THF under nitrogen at low temperatures (-78 °C). This step is typically used for further elaboration of the molecule in complex organic synthesis but is beyond the basic preparation of the target compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxylamine addition to nitrile | Pivalonitrile | Hydroxylamine (50% aq), EtOH/H2O, reflux 1 h | 79 | Simple, scalable, white solid product |

| Amidation of methyl ester | Methyl 2-hydroxy-2-methylpropanoate | N,O-methylhydroxylamine hydrochloride, iPrMgCl, THF, -20 °C to RT | 63.4 | Requires inert atmosphere, moderate yield |

| Etherification of hydroxy derivative | Hydroxy-N-methoxypropanamide | MOMCl, diisopropylethylamine, CH2Cl2, RT | 69 | Protects hydroxy group, useful for further synthesis |

Analysis and Notes on Preparation Methods

- The direct reaction of pivalonitrile with hydroxylamine is the most straightforward and efficient method, with a high yield and minimal purification steps.

- Amidation routes involving methyl esters and organometallic reagents like iPrMgCl require careful control of reaction conditions (temperature, atmosphere) and are more suited for derivatives or functionalized analogs.

- Protection of hydroxy groups via etherification is a valuable technique in synthetic sequences involving N-hydroxy-N,2,2-trimethylpropanamide derivatives.

- The choice of method depends on the desired purity, scale, and subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted amides.

Scientific Research Applications

N-hydroxy-N,2,2-trimethylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research explores its potential therapeutic applications, such as in drug development and as a pharmacological agent.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-hydroxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with various biomolecules. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

N,N,2-Trimethylpropanamide (N-Methylpivalamide)

- CAS : 21678-37-5

- Formula: C₆H₁₃NO

- Molecular Weight : 115.17 g/mol

- Key Differences: Lacks the hydroxyl group on the nitrogen, replacing it with a methyl group. Physical Properties: Melting point = 86–91°C; density = 0.862 g/cm³ .

N-Methoxy-N,2,2-Trimethylpropanamide

- CAS : 64214-60-4

- Formula: C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Key Differences :

- Substitutes the hydroxyl group with a methoxy (-OCH₃) group.

- Applications : Used as a Weinreb amide precursor in organic synthesis, enabling ketone formation .

- Reactivity : The methoxy group stabilizes the amide via resonance, contrasting with the target compound’s hydroxyl group, which can participate in redox reactions .

3-Ferrocenylmethoxy-2-Hydroxy-2-Methyl-N-(4-Nitro-3-Trifluoromethylphenyl)Propanamide

- CAS: Not provided

- Formula : Complex structure with ferrocenyl and nitro-trifluoromethylphenyl groups.

- Key Differences :

3-Hydroxy-N-Methyl-3-(Thiophen-2-yl)Propanamide

- CAS: Not provided

- Formula: C₈H₁₁NO₂S

- Key Differences :

- Features a thiophene ring and hydroxyl group at the 3-position.

- Applications : Used as a reference standard in pharmaceutical quality control due to its well-defined spectroscopic properties .

- Reactivity : The thiophene ring introduces π-π stacking interactions, altering solubility and biological activity compared to the target compound .

Structural and Functional Analysis

Hydroxamic Acid vs. Amide Functionality

The hydroxamic acid group (-N(OH)C(O)-) in N-hydroxy-N,2,2-trimethylpropanamide enables unique reactivity:

- Metal Chelation : Binds transition metals (e.g., Fe³⁺, Cu²⁺), relevant in antioxidant assays such as DPPH radical scavenging .

- Antioxidant Activity : Comparable to butylated hydroxyanisole (BHA) in inhibiting lipid peroxidation .

- Pharmaceutical Potential: Hydroxamic acids are explored as antibacterial agents (e.g., in ’s compositions), leveraging their solubility and bioactivity .

In contrast, simple amides (e.g., N,N,2-trimethylpropanamide) lack this redox activity, limiting their utility to non-reactive applications like solvents or intermediates .

Substituent Effects on Physicochemical Properties

| Compound | logP | Solubility | Key Substituents |

|---|---|---|---|

| N-Hydroxy-N,2,2-trimethylpropanamide | ~1.2* | Moderate in water | -OH, -N(CH₃), -C(CH₃)₂ |

| N-Methoxy-N,2,2-trimethylpropanamide | ~1.5 | Low in water | -OCH₃, -N(CH₃), -C(CH₃)₂ |

| 3-Ferrocenylmethoxy analog | +12† | Lipophilic | Ferrocenyl, -NO₂, -CF₃ |

| N,N,2-Trimethylpropanamide | ~0.8 | High in water | -N(CH₃)₂, -C(CH₃)₂ |

*Estimated based on analogous hydroxamic acids. †Adjusted for substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.